molecular formula C28H28BNO2 B8229444 N-Phenyl-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)naphthalen-2-amine

N-Phenyl-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)naphthalen-2-amine

Cat. No. B8229444
M. Wt: 421.3 g/mol
InChI Key: IHSYZPIOUFNCCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Phenyl-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)naphthalen-2-amine is a useful research compound. Its molecular formula is C28H28BNO2 and its molecular weight is 421.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-Phenyl-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)naphthalen-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Phenyl-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)naphthalen-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Fluorescence Probes for Hydrogen Peroxide Detection

One significant application of compounds related to N-Phenyl-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)naphthalen-2-amine is in the synthesis of boronate ester fluorescence probes. These probes, including derivatives like (E)‐N,N‐dimethyl‐4‐(4‐(4,4,5,5‐tetramethyl‐1,3,2‐dioxaborolan‐2‐yl)styryl)naphthalen‐1‐amine (NDSTBPin), are used for detecting hydrogen peroxide (H2O2). They show varied fluorescence responses towards H2O2, which is crucial for applications in biological and chemical sensing (Lampard et al., 2018).

Enhanced Sensing of Hydrogen Peroxide Vapor

Compounds structurally similar to N-Phenyl-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)naphthalen-2-amine have been employed to improve the sensing of hydrogen peroxide vapor. By introducing functional groups that facilitate faster deboronation in the presence of H2O2 vapor, the sensitivity and response time for detecting H2O2 vapor have been significantly enhanced, which is vital for applications in explosive detection and environmental monitoring (Fu et al., 2016).

Structural Analysis and Physicochemical Properties

The structural and physicochemical properties of related boric acid ester intermediates have been extensively studied. For example, methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate, a related compound, has been analyzed through X-ray diffraction, NMR spectroscopy, and density functional theory (DFT). These studies are crucial for understanding the molecular structures and potential applications of these compounds in various fields, including material science and organic chemistry (Huang et al., 2021).

Potential as Antibacterial Agents

Compounds like N-alkyl/aralkyl-4-methyl-N-(naphthalen-1yl)benzenesulfonamides, which are structurally related to N-Phenyl-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)naphthalen-2-amine, have been explored for their antibacterial properties. These derivatives have shown potent antibacterial activity against various bacterial strains, indicating potential applications in the development of new antimicrobial agents (Abbasi et al., 2015).

Applications in Organic Light-Emitting Diodes

Derivatives of N-Phenyl-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)naphthalen-2-amine have been used in the synthesis of compounds for application in blue light-emitting organic light-emitting diodes (OLEDs). These compounds have been studied for their thermal stabilities, photophysical, and electrochemical properties, showing promising results for use in advanced electronic and optoelectronic devices (Wang et al., 2021).

properties

IUPAC Name

N-phenyl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]naphthalen-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28BNO2/c1-27(2)28(3,4)32-29(31-27)23-15-18-25(19-16-23)30(24-12-6-5-7-13-24)26-17-14-21-10-8-9-11-22(21)20-26/h5-20H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHSYZPIOUFNCCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)N(C3=CC=CC=C3)C4=CC5=CC=CC=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28BNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Phenyl-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)naphthalen-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.